molecular formula C25H23N3O3S2 B2616519 ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 946236-68-6

ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2616519
CAS No.: 946236-68-6
M. Wt: 477.6
InChI Key: YCDZUNVKIMWDNH-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a benzothiazole moiety, a thienopyridine core, and an ester functional group, making it a molecule of interest in various fields of scientific research.

Scientific Research Applications

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.

    Introduction of the Benzothiazole Group: This step often involves the reaction of the thienopyridine core with 2-mercaptobenzothiazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or using a dehydrating agent such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thienopyridine rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism by which ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-phenylacetamido)-4H,5H,6H-thieno[2,3-c]pyridine-6-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.

    Interacting with DNA/RNA: Intercalating between base pairs or binding to specific sequences, affecting gene expression.

    Modulating Receptor Activity: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate: Lacks the benzothiazole group, which may result in different biological activities.

    Ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate: Similar structure but with variations in the ester group, affecting its reactivity and applications.

Uniqueness

The presence of both the benzothiazole and thienopyridine moieties in this compound makes it unique compared to other compounds. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-2-31-25(30)28-13-12-17-20(15-28)33-24(27-21(29)14-16-8-4-3-5-9-16)22(17)23-26-18-10-6-7-11-19(18)32-23/h3-11H,2,12-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDZUNVKIMWDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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